N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide
Overview
Description
N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide: is an organic compound that features a naphthalene ring substituted with a methoxy group and a carboxamide group, linked to a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process:
Formation of the Brominated Methylphenyl Intermediate: The starting material, 4-bromo-3-methylphenol, is synthesized through bromination of 3-methylphenol.
Coupling Reaction: The brominated intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to a carboxamide group using an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-hydroxy-2-naphthoic acid derivatives.
Reduction: Formation of N-(4-bromo-3-methylphenyl)-3-methoxynaphthylamine.
Substitution: Formation of N-(4-substituted-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.
Industry:
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)-3-methyl-4-nitrobenzamide
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- Methyl 4-bromo-3-methylbenzoate
Uniqueness:
- Structural Features: The presence of both a methoxy group and a carboxamide group on the naphthalene ring makes it unique compared to similar compounds.
- Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-12-9-15(7-8-17(12)20)21-19(22)16-10-13-5-3-4-6-14(13)11-18(16)23-2/h3-11H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMOPEDXNVZBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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